4-Amino-2-hydroxy-benzoic acid; 1,3-bis(4-isopentyloxyphenyl)thiourea
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Overview
Description
SLV-332 is a small molecule drug developed by Arqule Inc.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SLV-332 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the hydrazide intermediate, followed by the condensation reaction with a naphthalen-2-ylmethylideneamine derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of SLV-332 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography to isolate the final product. The process would also involve stringent quality control measures to ensure consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
SLV-332 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: SLV-332 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a model compound for studying neurokinin 2 receptor antagonists and their interactions with other molecules.
Biology: SLV-332 is used in biological studies to understand its effects on cellular processes and receptor interactions.
Medicine: The compound has been investigated for its potential therapeutic applications in treating irritable bowel syndrome and other gastrointestinal disorders.
Mechanism of Action
SLV-332 exerts its effects by antagonizing the neurokinin 2 receptor. This receptor is involved in various physiological processes, including pain perception and gastrointestinal motility. By blocking this receptor, SLV-332 can modulate these processes and potentially alleviate symptoms associated with conditions like irritable bowel syndrome .
Comparison with Similar Compounds
Similar Compounds
SLU-PP-332: A potent but non-selective estrogen-related receptor agonist, acting most strongly at estrogen-related receptor alpha.
Uniqueness of SLV-332
SLV-332 is unique in its specific targeting of the neurokinin 2 receptor, which distinguishes it from other neurokinin receptor antagonists.
Properties
Molecular Formula |
C30H39N3O5S |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
4-amino-2-hydroxybenzoic acid;1,3-bis[4-(3-methylbutoxy)phenyl]thiourea |
InChI |
InChI=1S/C23H32N2O2S.C7H7NO3/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4;8-4-1-2-5(7(10)11)6(9)3-4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28);1-3,9H,8H2,(H,10,11) |
InChI Key |
HHBOLVQEBVCBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C.C1=CC(=C(C=C1N)O)C(=O)O |
Origin of Product |
United States |
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